1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone;hydrochloride
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Overview
Description
1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone;hydrochloride is a compound belonging to the class of imidazo[2,1-b][1,3]thiazoles.
Preparation Methods
The synthesis of 1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone;hydrochloride typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, resulting in the formation of the desired product upon heating the reagent mixture . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to proteins or enzymes, altering their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone;hydrochloride can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
Levamisole: Known for its anthelmintic properties.
Other 5,6-dihydroimidazo[2,1-b][1,3]thiazole derivatives: Exhibiting various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from other similar compounds.
Properties
IUPAC Name |
1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS.ClH/c1-5-7(6(2)11)12-8-9-3-4-10(5)8;/h3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAFTFLQXMQKEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NCCN12)C(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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